molecular formula C8H8INO2 B8227200 2-Iodo-6-(methylamino)benzoic acid

2-Iodo-6-(methylamino)benzoic acid

Cat. No.: B8227200
M. Wt: 277.06 g/mol
InChI Key: XHCNLTCLYXYLGP-UHFFFAOYSA-N
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Description

The compound identified as “2-Iodo-6-(methylamino)benzoic acid” is a chemical entity listed in the PubChem database. This compound is utilized in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-6-(methylamino)benzoic acid involves multiple steps, typically starting with the preparation of intermediate compounds. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial preparation of the precursor compounds.

    Step 2: Reaction under controlled temperature and pressure conditions to form the intermediate.

    Step 3: Final reaction to produce this compound, often involving purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include:

    Bulk synthesis: Using large-scale reactors to produce significant quantities of the compound.

    Purification: Employing industrial-scale purification techniques to ensure high purity.

    Quality control: Rigorous testing to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-6-(methylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to yield reduced forms.

    Substitution: Involvement in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution conditions: Typically involve catalysts like palladium or nickel under specific temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce simpler, reduced forms.

Scientific Research Applications

2-Iodo-6-(methylamino)benzoic acid is widely used in scientific research across various fields:

    Chemistry: As a reagent in synthetic chemistry for the preparation of complex molecules.

    Biology: In studies involving biochemical pathways and molecular interactions.

    Industry: Utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 2-Iodo-6-(methylamino)benzoic acid exerts its effects involves interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes in research and industrial applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Properties

IUPAC Name

2-iodo-6-(methylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-10-6-4-2-3-5(9)7(6)8(11)12/h2-4,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCNLTCLYXYLGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=C(C(=CC=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.